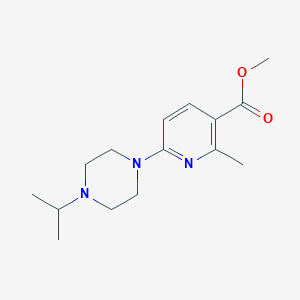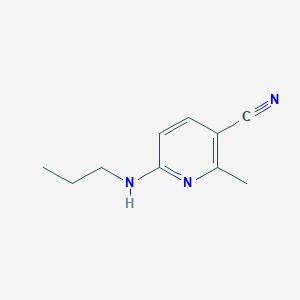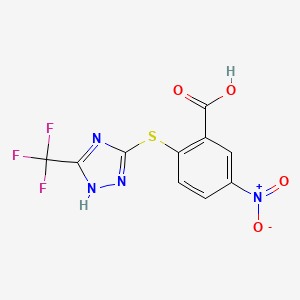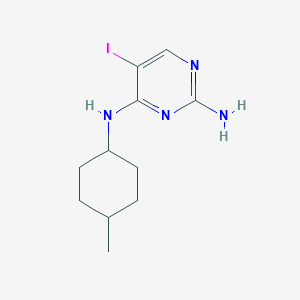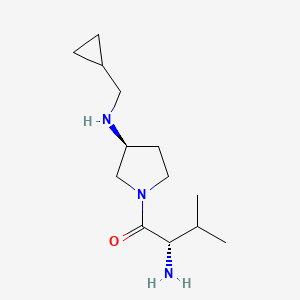
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidine ring, an amino group, and a cyclopropylmethyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one can be achieved through a multi-step process involving the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines. This reaction is typically carried out in a microchannel reactor under visible light conditions, which allows for a green and efficient synthesis route . The overall process can be conducted under mild conditions without the use of metals, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the microfluidic synthesis process. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability. The use of continuous flow reactors could be advantageous in industrial settings to achieve consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl-acetic acid
- 2-Chloro-1-{(S)-2-[(cyclopropyl-Methyl-aMino)-Methyl]-pyrrolidin-1-yl}-ethanone
Uniqueness
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16-6-5-11(8-16)15-7-10-3-4-10/h9-12,15H,3-8,14H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
LIAWMDABDWTMGL-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)NCC2CC2)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)NCC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



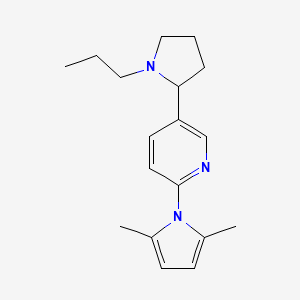
![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)
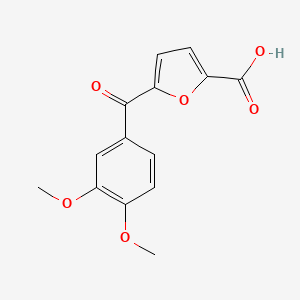
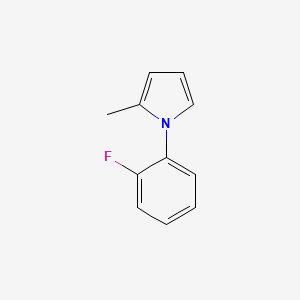
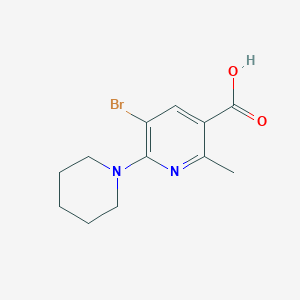

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
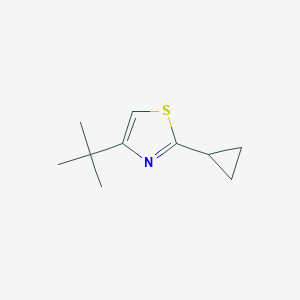
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
